molecular formula C19H18BrN3OS B2782826 4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-50-9

4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2782826
CAS RN: 391226-50-9
M. Wt: 416.34
InChI Key: SUSSPVQKEVINLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as BTTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is not well understood, but it is believed to involve the formation of a covalent bond between 4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide and cysteine residues in proteins. This covalent bond results in a change in the fluorescence properties of 4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, allowing it to be used as a fluorescent probe for cysteine detection.
Biochemical and Physiological Effects
4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity, making it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is its ability to selectively detect cysteine residues in proteins. This makes it a valuable tool for studying protein function and structure. However, 4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has some limitations, including its low solubility in water and its tendency to form aggregates, which can affect its fluorescence properties.

Future Directions

There are several future directions for the study of 4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide. One area of research is the development of new fluorescent probes based on 4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide for the detection of other amino acids or biomolecules. Another area of research is the use of 4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide as a dopant in OLEDs to improve their efficiency and stability. Additionally, further studies are needed to understand the mechanism of action of 4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide and its potential applications in other scientific fields.

Synthesis Methods

4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be synthesized using a multi-step process that involves the reaction of 2,3,5,6-tetramethylphenylhydrazine with carbon disulfide and sodium hydroxide to form 1,3,4-thiadiazole-2-thiol. The resulting compound is then reacted with 4-bromo-benzoyl chloride to form 4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide.

Scientific Research Applications

4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to have potential applications in various scientific fields, including biology, chemistry, and materials science. In biology, 4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been used as a fluorescent probe to detect the presence of cysteine residues in proteins. In chemistry, 4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been used as a ligand in coordination chemistry and as a building block for the synthesis of other compounds. In materials science, 4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been used as a dopant in organic light-emitting diodes (OLEDs) to improve their efficiency and stability.

properties

IUPAC Name

4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3OS/c1-10-9-11(2)13(4)16(12(10)3)18-22-23-19(25-18)21-17(24)14-5-7-15(20)8-6-14/h5-9H,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSSPVQKEVINLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.